
(R)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is a chiral compound with significant potential in various fields of scientific research. This compound features a methoxycarbonyl group, a pyrrolidin-2-yl substituent, and a benzoic acid core, making it a versatile molecule for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid typically involves the following steps:
Formation of the benzoic acid core: This can be achieved through various methods, including Friedel-Crafts acylation or direct carboxylation of aromatic compounds.
Introduction of the pyrrolidin-2-yl group: This step often involves nucleophilic substitution reactions where a suitable pyrrolidine derivative is introduced to the benzoic acid core.
Industrial Production Methods
Industrial production of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s chiral nature makes it valuable for studying enantioselective processes and interactions with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: The enantiomer of the compound, which may have different biological activities.
3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid: Without the chiral center, this compound may exhibit different reactivity and properties.
Uniqueness
®-3-(Methoxycarbonyl)-5-(pyrrolidin-2-yl)benzoic acid is unique due to its chiral nature and the specific arrangement of functional groups. This uniqueness allows it to interact with biological systems in a stereospecific manner, making it valuable for research and development in various fields.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
3-methoxycarbonyl-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-13(17)10-6-8(11-3-2-4-14-11)5-9(7-10)12(15)16/h5-7,11,14H,2-4H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI-Schlüssel |
UCCBVAJJVHCRBJ-LLVKDONJSA-N |
Isomerische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)[C@H]2CCCN2 |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C2CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


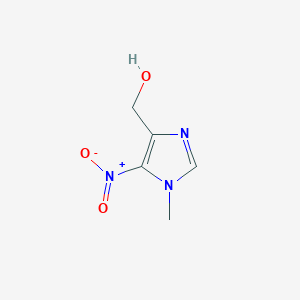
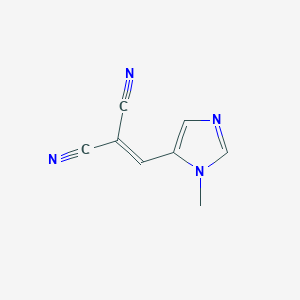
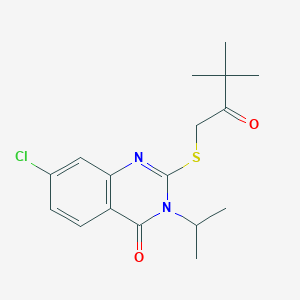

![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
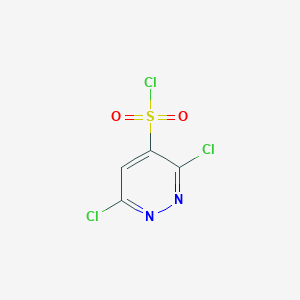
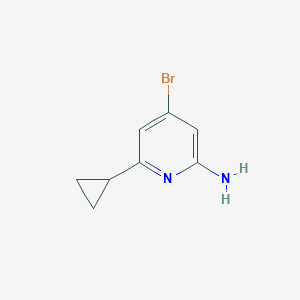

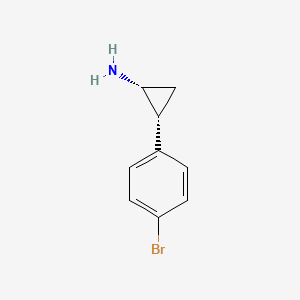
![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)
